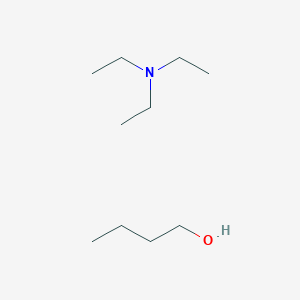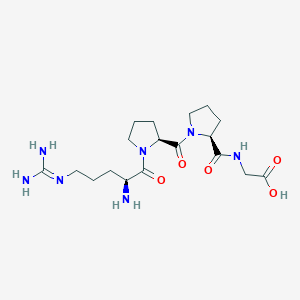
Potassium 4-oxido-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-oxido-2-naphthoate is an organic compound with the molecular formula C11H6K2O3 It is a potassium salt of 4-oxido-2-naphthoic acid, which is derived from naphthalene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 4-oxido-2-naphthoate can be synthesized through the reaction of 4-hydroxy-2-naphthoic acid with potassium hydroxide. The reaction typically involves dissolving 4-hydroxy-2-naphthoic acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 4-oxido-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the naphthoate.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthoates .
Wissenschaftliche Forschungsanwendungen
Potassium 4-oxido-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of potassium 4-oxido-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on target proteins, altering their activity and leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 4-oxido-2-naphthoate
- Lithium 4-oxido-2-naphthoate
- Calcium 4-oxido-2-naphthoate
Uniqueness
Potassium 4-oxido-2-naphthoate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological activity compared to its sodium, lithium, and calcium counterparts. The potassium ion can also affect the compound’s interaction with biological systems, potentially leading to different pharmacological effects .
Eigenschaften
Molekularformel |
C11H6K2O3 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
dipotassium;4-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C11H8O3.2K/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10;;/h1-6,12H,(H,13,14);;/q;2*+1/p-2 |
InChI-Schlüssel |
GANWXARUZMDRKI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2[O-])C(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


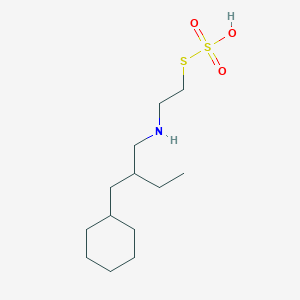
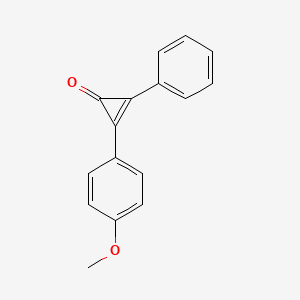
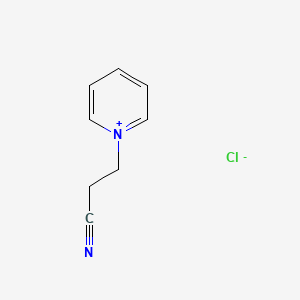


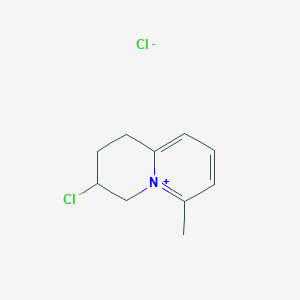


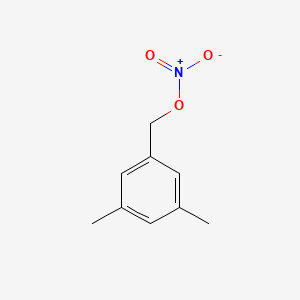
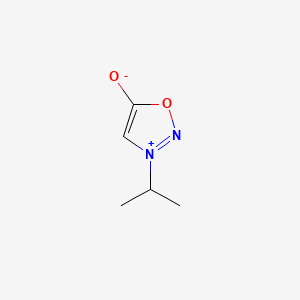
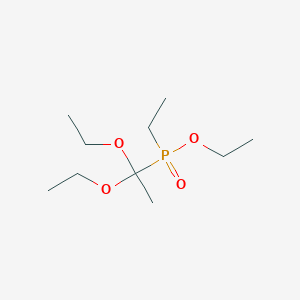
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
